Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]-
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Overview
Description
Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]- is an organic compound that features a morpholine ring substituted with a phenylsulfonyl group and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]- typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by the dehydration of diethanolamine with concentrated sulfuric acid.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonation reaction using sulfonyl chloride derivatives.
Attachment of the Thiomorpholine Moiety: The thiomorpholine moiety can be attached via a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with the phenylsulfonyl-substituted morpholine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the phenylsulfonyl and thiomorpholine groups.
4-Phenylmorpholine: Contains a phenyl group but lacks the sulfonyl and thiomorpholine moieties.
Thiomorpholine: Lacks the morpholine and phenylsulfonyl groups.
Uniqueness
Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]- is unique due to the combination of the morpholine ring, phenylsulfonyl group, and thiomorpholine moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1082847-80-0 |
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Molecular Formula |
C14H20N2O3S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
4-(4-thiomorpholin-3-ylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C14H20N2O3S2/c17-21(18,16-6-8-19-9-7-16)13-3-1-12(2-4-13)14-11-20-10-5-15-14/h1-4,14-15H,5-11H2 |
InChI Key |
ZFYANHKEKQNKRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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